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Compound of Interest

Compound Name: LY2940094 tartrate

Cat. No.: B608729 Get Quote

Head-to-Head Comparison: LY2940094 and
Naltrexone for Alcohol Dependence
In the landscape of pharmacotherapies for alcohol dependence, two notable compounds,

LY2940094 and naltrexone, offer distinct mechanisms of action. Naltrexone, an established

opioid receptor antagonist, has been a cornerstone in treatment for decades. In contrast,

LY2940094, a novel nociceptin/orphanin FQ (NOP) receptor antagonist, represents a newer

therapeutic strategy. This guide provides a detailed, data-driven comparison of these two

agents for researchers, scientists, and drug development professionals.

Mechanism of Action
Naltrexone primarily functions as a competitive antagonist of mu-opioid receptors, with some

activity at kappa and delta-opioid receptors.[1][2][3] By blocking these receptors, naltrexone is

thought to reduce the rewarding and pleasurable effects of alcohol, thereby decreasing the

motivation to drink.[2][4] Alcohol consumption leads to the release of endogenous opioids

(endorphins), which in turn stimulates the mesolimbic dopamine system, a key pathway in the

brain's reward circuitry.[4] Naltrexone's blockade of opioid receptors attenuates this alcohol-

induced dopamine release, particularly in the nucleus accumbens.[4]

LY2940094, on the other hand, is a potent and orally bioavailable antagonist of the

nociceptin/orphanin FQ (NOP) receptor, also known as the opioid-receptor-like 1 (ORL1)

receptor.[5][6] The NOP receptor system is implicated in stress, mood, and addiction.[5][6]
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Preclinical studies suggest that LY2940094 reduces alcohol consumption by blocking NOP

receptors, which in turn attenuates ethanol-motivated behaviors and stress-induced relapse.[5]

[6] Furthermore, it has been shown to block ethanol-stimulated dopamine release in the

nucleus accumbens, suggesting an overlap in the broader neurochemical pathways affected by

both drugs, despite their different primary targets.[5][6]
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Figure 1: Simplified signaling pathways for Naltrexone and LY2940094 in alcohol dependence.
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Both naltrexone and LY2940094 have demonstrated efficacy in animal models of alcohol

consumption.

Naltrexone: Preclinical studies in rats have consistently shown that naltrexone reduces alcohol

consumption and its palatability.[7] These studies have been instrumental in establishing the

role of the opioid system in alcohol reinforcement.[8]

LY2940094: In preclinical studies using alcohol-preferring rat strains (Indiana Alcohol-Preferring

(P) and Marchigian Sardinian Alcohol-Preferring (msP) rats), LY2940094 dose-dependently

decreased homecage ethanol self-administration without affecting food or water intake.[5][6]

Notably, this effect did not show significant tolerance over four days of administration.[5][6]

LY2940094 also reduced the motivation to consume ethanol, as measured by lower

breakpoints in a progressive ratio operant responding paradigm.[5] Furthermore, it completely

blocked stress-induced reinstatement of ethanol-seeking behavior in msP rats.[5][6]

Table 1: Summary of Preclinical Data
Parameter LY2940094 Naltrexone

Animal Models

Indiana Alcohol-Preferring (P)

rats, Marchigian Sardinian

Alcohol-Preferring (msP) rats

Wistar rats, other rat strains

Effect on Ethanol Self-

Administration
Dose-dependent reduction Consistent reduction

Effect on Motivation for

Ethanol

Attenuated progressive ratio

operant responding and

breakpoints

Reduces reinforcing properties

Effect on Stress-Induced

Relapse

Completely blocked

reinstatement of ethanol-

seeking

Reduces relapse-like behavior

Effect on Ethanol-Stimulated

Dopamine Release in Nucleus

Accumbens

Blocked Attenuates
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Clinical data for naltrexone is extensive, with numerous large-scale trials and meta-analyses

supporting its use. The clinical evidence for LY2940094 is currently limited to a proof-of-

concept study.

LY2940094 Clinical Data
A randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the efficacy

of LY2940094 in 88 patients with alcohol dependence who were actively drinking.[9][10]

Patients received either 40 mg/day of LY2940094 or a placebo for 8 weeks.[9][10]

Efficacy Outcomes:

Primary Endpoint (Number of Drinks per Day - NDD): After 8 weeks, the reduction in mean

NDD did not significantly differ between the LY2940094 and placebo groups (-1.4 vs. -1.5).[9]

Secondary Endpoints:

Percentage of Heavy Drinking Days: LY2940094 led to a greater reduction in the mean

percentage of heavy drinking days per month compared to placebo (-24.5% vs. -15.7%).

[9]

Percentage of Abstinent Days: There was a greater increase in the mean percentage of

abstinent days per month with LY2940094 compared to placebo (9.1% vs. 1.9%).[9]

Gamma-Glutamyl Transferase (GGT): Patients treated with LY2940094 showed a greater

reduction in plasma GGT levels, a biomarker of liver function, compared to placebo.[9][11]

Safety and Tolerability:

Treatment-emergent adverse events occurring in ≥5% of patients taking LY2940094 included

insomnia, vomiting, and anxiety.[9]

No serious adverse events or significant changes in laboratory assessments or vital signs

were reported with LY2940094.[9]
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Naltrexone has been evaluated in numerous randomized controlled trials. A meta-analysis of

19 randomized controlled trials involving 3,481 participants found that naltrexone reduced the

risk of relapse to heavy drinking by 36% compared to placebo.[12] It also significantly

decreased the number of heavy drinking days and alcohol cravings.[12]

Landmark studies have consistently demonstrated naltrexone's efficacy. For instance, an early

trial by O'Malley et al. (1992) showed that patients receiving 50 mg/day of naltrexone had

significantly fewer drinking days and were more likely to remain abstinent compared to the

placebo group.[12] The COMBINE study, a large-scale clinical trial, also found that naltrexone

(100 mg daily) was more effective than placebo in increasing the percentage of abstinent days

and reducing the risk of a heavy drinking day in patients receiving medical management.[13]

Safety and Tolerability:

Common side effects of naltrexone include nausea, headache, dizziness, and fatigue.

A significant concern with naltrexone is the potential for hepatotoxicity, particularly at high

doses, which has led to a black-box warning.[13] However, at the standard dose of 50 mg

daily, significant hepatotoxicity is not common.[13]

Table 2: Summary of Clinical Efficacy Data
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Outcome Measure LY2940094 (40 mg/day)
Naltrexone (50-100
mg/day)

Reduction in Heavy Drinking

Days

Greater reduction vs. placebo

(-24.5% vs. -15.7%)[9]

Consistently demonstrated to

reduce heavy drinking days

and prevent relapse to heavy

drinking.[7][12][13]

Increase in Abstinent Days
Greater increase vs. placebo

(9.1% vs. 1.9%)[9]

Increases the percentage of

abstinent days.[12][13]

Reduction in Number of Drinks

per Day

No significant difference vs.

placebo in the proof-of-concept

study.[9]

Reduces the number of drinks

per drinking occasion.[14]

Effect on Cravings

Not explicitly reported in the

primary outcome of the proof-

of-concept study.

Significantly reduces alcohol

cravings.[4][12]

Experimental Protocols
LY2940094 Preclinical Experimental Workflow

Ethanol Self-Administration

Motivation for Ethanol

Stress-Induced Relapse

Alcohol-Preferring (P and msP) Rats Homecage 2-bottle choice (ethanol vs. water) Oral administration of LY2940094 or vehicle Measure ethanol and water intake

Operant Conditioning Chamber Progressive Ratio Schedule for Ethanol Reinforcement Oral administration of LY2940094 or vehicle Measure breakpoints (motivation)

Extinction of Ethanol Self-Administration Induce stress (e.g., footshock) Oral administration of LY2940094 or vehicle Measure reinstatement of ethanol-seeking
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Figure 2: Workflow for preclinical evaluation of LY2940094 in rodent models of alcohol
dependence.

LY2940094 Clinical Trial Protocol
The proof-of-concept study for LY2940094 was a multicenter, randomized, double-blind,

placebo-controlled trial.[9][10]

Participants: 88 patients (21-66 years old) diagnosed with alcohol dependence, reporting 3

to 6 heavy drinking days per week.[9][10]

Intervention: Patients were randomized (1:1) to receive either 40 mg of LY2940094 or a

placebo orally once daily for 8 weeks.[9][10]

Primary Outcome: Change from baseline in the number of drinks per day during the second

month of the 8-week treatment period.[9]

Data Collection: Alcohol consumption was assessed using the Timeline Follow-Back (TLFB)

method.[10]

Naltrexone Clinical Trial Protocol (General)
Naltrexone clinical trials for alcohol dependence are typically randomized, double-blind,

placebo-controlled studies.

Participants: Individuals meeting DSM criteria for alcohol dependence. Many studies require

a period of abstinence before randomization.[13]

Intervention: Oral naltrexone (typically 50 mg daily) or placebo, often in conjunction with

psychosocial therapy (e.g., cognitive-behavioral therapy or medical management).[12][13]

Primary Outcomes: Common primary endpoints include time to first heavy drinking day,

percentage of days abstinent, and number of standard drinks per drinking day.[13]

Data Collection: Alcohol consumption is typically measured using the Timeline Follow-Back

method.
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Conclusion
Naltrexone is a well-established medication for alcohol dependence with a robust body of

evidence supporting its efficacy in reducing heavy drinking and promoting abstinence. Its

mechanism of action via opioid receptor antagonism is well-understood.

LY2940094 presents a novel and promising mechanism of action by targeting the NOP

receptor system. Preclinical data are encouraging, demonstrating its potential to reduce alcohol

consumption, motivation, and stress-induced relapse. The initial proof-of-concept clinical study

suggests that while it may not reduce the overall number of drinks per day, it can significantly

decrease the frequency of heavy drinking days and increase abstinence.

The key distinction lies in the maturity of the data. Naltrexone's clinical profile is well-

characterized, including its benefits and limitations. LY2940094 is in the early stages of clinical

development. While the initial findings are positive, larger-scale clinical trials are necessary to

fully elucidate its efficacy, safety, and potential advantages over existing treatments like

naltrexone. A direct head-to-head comparison in a clinical trial setting would be the definitive

next step to determine the relative therapeutic value of these two distinct pharmacological

approaches to treating alcohol dependence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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